molecular formula C23H36N2+2 B14465873 1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium CAS No. 73447-10-6

1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium

Cat. No.: B14465873
CAS No.: 73447-10-6
M. Wt: 340.5 g/mol
InChI Key: SSQYOJXSIAZTQK-UHFFFAOYSA-N
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Description

1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium (C₁₂-MV²⁺) is a viologen derivative characterized by a 4,4'-bipyridinium core with a dodecyl chain at one nitrogen and a methyl group at the other. Its synthesis involves refluxing a precursor compound (likely 4,4'-bipyridine) with methyl iodide (CH₃I) in acetonitrile (MeCN) under nitrogen, yielding a red solid with a high efficiency of 91% . The amphiphilic nature of the dodecyl chain enhances solubility in organic solvents while enabling supramolecular aggregation in aqueous environments. This compound is of interest in materials science due to its redox activity and ability to form mechanosensitive supramolecular polymers .

Properties

CAS No.

73447-10-6

Molecular Formula

C23H36N2+2

Molecular Weight

340.5 g/mol

IUPAC Name

1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C23H36N2/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22/h13-16,18-21H,3-12,17H2,1-2H3/q+2

InChI Key

SSQYOJXSIAZTQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Alkyl Chain Length

Viologens with varying alkyl substituents exhibit distinct physicochemical properties:

  • 1-Methyl-1'-tetradecyl-4,4'-bipyridinium dichloride : Features a longer tetradecyl chain (C₁₄), which increases hydrophobicity and may enhance bilayer formation in colloidal systems compared to the dodecyl analog. However, longer chains can reduce solubility in polar solvents .
  • 1-Methyl-4,4'-bipyridinium diiodide : Lacks an alkyl chain, making it more hydrophilic and suitable for applications in ionic liquids or electrochemical sensors .
Table 1: Impact of Alkyl Chain Length on Properties
Compound Alkyl Chain Key Properties Reference
1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium C₁₂ Amphiphilic, forms supramolecular polymers
1-Methyl-1'-tetradecyl-4,4'-bipyridinium dichloride C₁₄ Enhanced hydrophobicity, colloidal stability
1-Methyl-4,4'-bipyridinium diiodide None High solubility in polar solvents

Counterion-Dependent Structural Packing

Counterions significantly influence crystal packing and supramolecular interactions:

  • 1,1'-Methylenebis(4,4'-bipyridin-1-ium) dibromide : Forms chevron-shaped cations that stack into columns via π–π interactions (C···C distance: 3.493 Å) and are stabilized by intercolumnar C–H···N hydrogen bonds. The smaller bromide ion allows dense packing compared to bulkier anions .
  • PF₆⁻ and ClO₄⁻ salts : Larger anions like PF₆⁻ disrupt columnar stacking, leading to zigzag ribbons or hydrogen-bonded chains. For example, 4,4′-bipyridin-1-ium perchlorate dihydrate forms supramolecular chains via N–H···N bonds and π–π stacking, with water molecules bridging anions and cations .
Table 2: Counterion Effects on Crystal Packing
Compound Counterion Structural Features Reference
1,1'-Methylenebis-4,4'-bipyridinium dibromide Br⁻ Columnar stacking, π–π interactions
4,4′-Bipyridin-1-ium perchlorate dihydrate ClO₄⁻ Hydrogen-bonded chains, water-mediated networks
PF₆⁻ salts (Blanco et al., 2007) PF₆⁻ Non-columnar, zigzag ribbons

Hydrogen Bonding and π–π Interactions

  • 1,1'-Methylenebis-4,4'-bipyridinium dibromide : Exhibits intercolumnar C–H···Br hydrogen bonds (H11···N2: 2.546 Å) and π–π stacking, creating a 3D network .
  • 4,4′-Bipyridin-1-ium perchlorate dihydrate : Utilizes water molecules to bridge ClO₄⁻ anions and cations, forming extended hydrogen-bonded layers .

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